molecular formula C11H14N4 B13256338 Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine CAS No. 1283108-49-5

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine

Cat. No.: B13256338
CAS No.: 1283108-49-5
M. Wt: 202.26 g/mol
InChI Key: MUHSAVYQDKXRLU-UHFFFAOYSA-N
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Description

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine typically involves the reaction of 4-methylphenylhydrazine with formamide to form the triazole ring. This is followed by the alkylation of the triazole with methyl iodide to introduce the methyl group. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or acetonitrile under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-1,2,4-triazole
  • 4-(4-chlorophenyl)-1,2,4-triazole
  • 4-(4-bromophenyl)-1,2,4-triazole

Uniqueness

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine is unique due to the presence of the methyl group, which can enhance its lipophilicity and improve its ability to cross cell membranes. This can result in better bioavailability and efficacy compared to other similar compounds .

Biological Activity

Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine, also known by its CAS number 145942-99-0, is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. The specific compound under consideration has shown potential as a therapeutic agent, particularly in the context of kinase inhibition and other enzymatic interactions.

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 170.19 g/mol
  • CAS Number : 145942-99-0
  • Purity : Typically above 98% for research applications.

Antimicrobial Properties

  • Antiviral Activity : Research has indicated that triazole derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. For example, compounds with similar structures have been shown to inhibit RNA viruses effectively .
  • Antibacterial and Antifungal Properties : The triazole ring is known for its efficacy against various bacterial strains and fungi. Studies have demonstrated that modifications to the triazole structure can enhance its antibacterial activity against resistant strains .

Anticancer Activity

  • Kinase Inhibition : Several studies highlight the ability of 1,2,4-triazole derivatives to act as inhibitors for various kinases involved in cancer progression. For instance, compounds similar to this compound have been reported to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy .
  • Cell Viability Studies : In vitro assays using cancer cell lines have shown that modifications of triazole compounds can lead to significant reductions in cell viability, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralInhibition of viral replication in RNA viruses
AntibacterialEffective against resistant bacterial strains
AntifungalActive against various fungal species
Kinase InhibitionPotent inhibitors of LSD1 and other kinases
AnticancerReduced cell viability in cancer cell lines

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety can coordinate with metal ions in active sites of enzymes like kinases, leading to inhibition of their activity.
  • Structural Modifications : Variations in the phenyl groups attached to the triazole can significantly affect binding affinity and selectivity towards different targets.

Properties

CAS No.

1283108-49-5

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-methyl-1-[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C11H14N4/c1-9-3-5-10(6-4-9)15-8-13-14-11(15)7-12-2/h3-6,8,12H,7H2,1-2H3

InChI Key

MUHSAVYQDKXRLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CNC

Origin of Product

United States

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